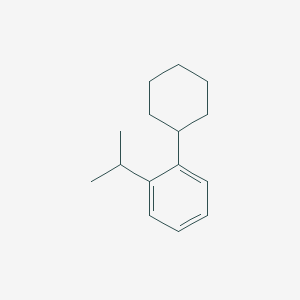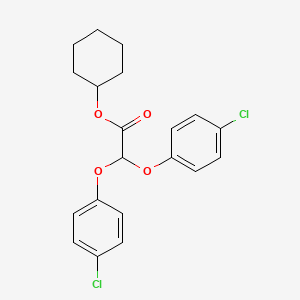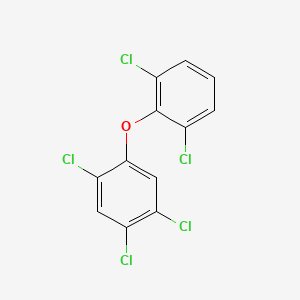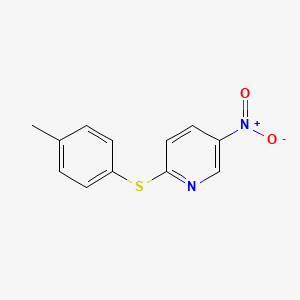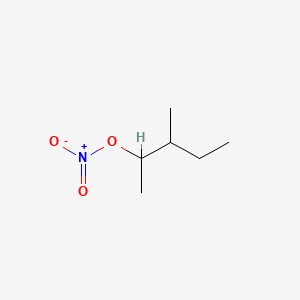![molecular formula C7H14N2 B13746320 1-Methyl-1,2-diazaspiro[2.5]octane CAS No. 26177-34-4](/img/structure/B13746320.png)
1-Methyl-1,2-diazaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.1995 g/mol It is characterized by a spirocyclic structure, which includes a diazaspiro ring system
Méthodes De Préparation
The synthesis of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- can be achieved through several synthetic routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification
Analyse Des Réactions Chimiques
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: While industrial applications are limited, the compound’s properties may be leveraged in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- involves its interaction with molecular targets and pathways within a given system. The compound’s spirocyclic structure allows it to engage in unique interactions with enzymes, receptors, or other biological molecules. These interactions can modulate various biochemical pathways, leading to specific effects. Detailed studies on its mechanism of action are still required to fully elucidate these processes.
Comparaison Avec Des Composés Similaires
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- can be compared with other similar compounds, such as:
1,2-DIAZASPIRO[2.5]OCTANE: This compound shares the same core structure but lacks the methyl group, which may influence its reactivity and applications.
3,3-PENTAMETHYLENEDIAZIRIDINE:
The uniqueness of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- lies in its specific structural features and the presence of the methyl group, which can impact its chemical behavior and interactions.
Propriétés
Numéro CAS |
26177-34-4 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-methyl-1,2-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-9-7(8-9)5-3-2-4-6-7/h8H,2-6H2,1H3 |
Clé InChI |
FFYNQULECGIKOW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2(N1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




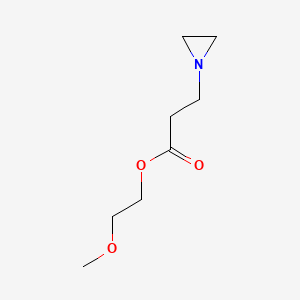


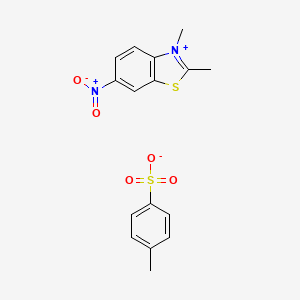
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
